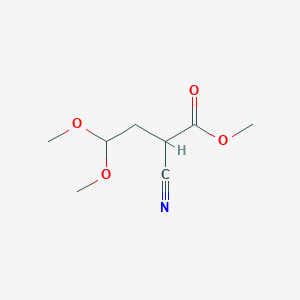
Methyl 2-cyano-4,4-dimethoxybutanoate
Übersicht
Beschreibung
Methyl 2-cyano-4,4-dimethoxybutanoate, also known as Methyl 2-cyano-4,4-dimethoxybutyrate, is a chemical compound with the molecular formula C10H15NO4. It is a colorless liquid with a fruity odor and is commonly used in organic synthesis due to its versatile reactivity. In
Wirkmechanismus
The mechanism of action of Methyl 2-cyano-4,4-dimethoxybutanoate 2-cyano-4,4-dimethoxybutanoate is not well understood. However, it is believed to act as a Michael acceptor, reacting with nucleophiles such as amines and thiols. This reactivity makes it a valuable building block for the synthesis of various compounds.
Biochemical and Physiological Effects
There is limited information available on the biochemical and physiological effects of Methyl 2-cyano-4,4-dimethoxybutanoate 2-cyano-4,4-dimethoxybutanoate. However, studies have shown that it has low toxicity and is not mutagenic or carcinogenic. It is also not known to have any significant effects on the environment.
Vorteile Und Einschränkungen Für Laborexperimente
Methyl 2-cyano-4,4-dimethoxybutanoate 2-cyano-4,4-dimethoxybutanoate has several advantages for lab experiments. It is readily available and has a high yield during synthesis. It is also versatile and can be used as a building block for the synthesis of various compounds. However, its reactivity can also be a limitation, as it can react with other compounds in the lab, leading to unwanted side reactions.
Zukünftige Richtungen
There are several future directions for the use of Methyl 2-cyano-4,4-dimethoxybutanoate 2-cyano-4,4-dimethoxybutanoate in scientific research. One potential application is in the development of new pharmaceuticals, as it has been shown to have antimicrobial and anti-inflammatory properties. It could also be used in the synthesis of novel materials, such as liquid crystals and polymers. Additionally, further research is needed to understand the mechanism of action and potential biochemical and physiological effects of this compound.
Conclusion
Methyl 2-cyano-4,4-dimethoxybutanoate 2-cyano-4,4-dimethoxybutanoate is a versatile chemical compound with a wide range of scientific research applications. Its reactivity makes it a valuable building block for the synthesis of various compounds, including pharmaceuticals and materials. While there is limited information available on its biochemical and physiological effects, it has been shown to have low toxicity and is not mutagenic or carcinogenic. Further research is needed to fully understand its potential applications and effects.
Wissenschaftliche Forschungsanwendungen
Methyl 2-cyano-4,4-dimethoxybutanoate 2-cyano-4,4-dimethoxybutanoate has a wide range of scientific research applications. It is commonly used in organic synthesis as a building block for the synthesis of various compounds, including pharmaceuticals, agrochemicals, and natural products. It has also been used in the development of novel materials, such as liquid crystals and polymers.
Eigenschaften
CAS-Nummer |
113410-42-7 |
|---|---|
Produktname |
Methyl 2-cyano-4,4-dimethoxybutanoate |
Molekularformel |
C8H13NO4 |
Molekulargewicht |
187.19 g/mol |
IUPAC-Name |
methyl 2-cyano-4,4-dimethoxybutanoate |
InChI |
InChI=1S/C8H13NO4/c1-11-7(12-2)4-6(5-9)8(10)13-3/h6-7H,4H2,1-3H3 |
InChI-Schlüssel |
DOWUFBGICSGGOF-UHFFFAOYSA-N |
SMILES |
COC(CC(C#N)C(=O)OC)OC |
Kanonische SMILES |
COC(CC(C#N)C(=O)OC)OC |
Synonyme |
Butanoic acid, 2-cyano-4,4-dimethoxy-, methyl ester (9CI) |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details










Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

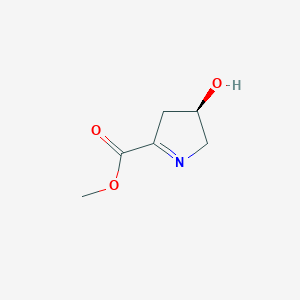


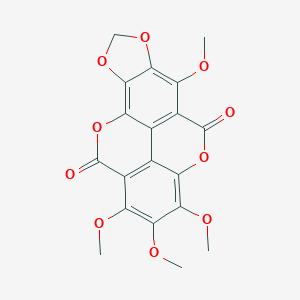
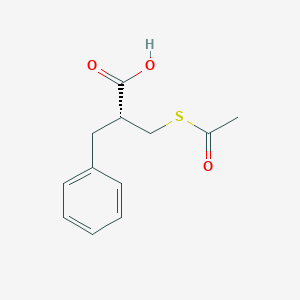

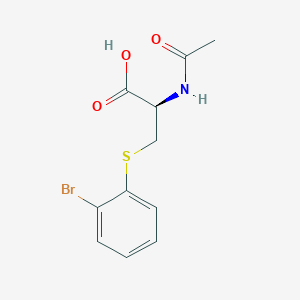
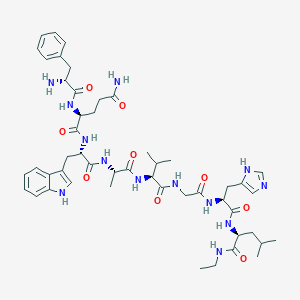
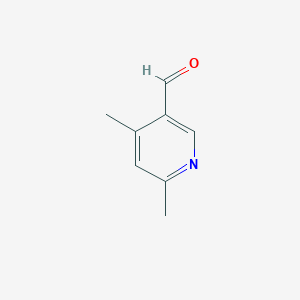
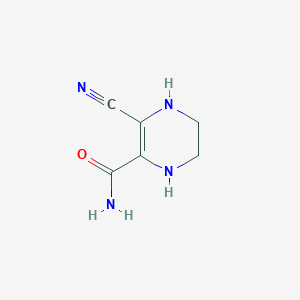


![tert-butyl 2-[(3R)-3-amino-2-oxo-4,5-dihydro-3H-1-benzazepin-1-yl]acetate](/img/structure/B55884.png)
